![molecular formula C17H16N2O3 B1684145 N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide CAS No. 950762-95-5](/img/structure/B1684145.png)
N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide
Overview
Description
N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide (HMB-Indole-6-carboxamide or HMB-I6C) is a novel small molecule that has been developed as a potential therapeutic agent for a variety of diseases. HMB-I6C is a derivative of indole-6-carboxamide, which is a member of the indole family of compounds. This compound has been studied for its potential to act as an anti-inflammatory, anti-cancer, and anti-fungal agent. In addition, it has been found to possess a wide range of biological activities, including inhibition of the growth of certain cancer cell lines, inhibition of the growth of certain fungi, and inhibition of the release of pro-inflammatory cytokines.
Scientific Research Applications
Ovarian Cancer Treatment
PCI-34051 has been found to enhance the anticancer effects of ACY-241 in ovarian cancer cells . It effectively suppresses cell proliferation in wild-type p53 ovarian cancer cells compared with mutant p53 ovarian cancer cells . The combination of PCI-34051 and ACY-241 synergistically represses cell proliferation, enhances apoptosis, and suppresses cell migration . This suggests a novel approach to treating ovarian cancer patients .
Neurological Research
In the field of neurology, PCI-34051 has been used to study the proliferation and differentiation of neural stem cells (NSCs)/neural progenitor cells (NPCs) in the adult mouse subventricular zone . Specific knockout of Hdac8 in NSCs/NPCs inhibited proliferation and neural differentiation . Treatment with PCI-34051 reduced the neurosphere size in cultures from the subventricular zone of adult mice .
Potential Applications in Nervous System Diseases
The findings from the neurological research suggest potential applications of PCI-34051 in diseases of the nervous system, such as neuroblastoma . Further studies identifying the HDAC8 target would facilitate the demonstration of the effectiveness of an HDAC-selective inhibitor in the clinical model .
Attenuation of Airway Inflammation and Remodeling
HDAC8 has been investigated as a possible target for attenuating airway inflammation and remodeling . PCI-34051, a significant and specific inhibitor of HDAC8, has been used in this context .
Mechanism of Action
Mode of Action
PCI-34051 interacts with HDAC8, inhibiting its activity with a Ki of 10nM and demonstrating over 4200-fold selectivity over other HDAC isoforms . This interaction induces caspase-dependent apoptosis in cell lines derived from T-cell lymphomas or leukemias .
Biochemical Pathways
The inhibition of HDAC8 by PCI-34051 affects various biochemical pathways. It has been found to induce apoptosis via the activation of phospholipase C-c1 (PLCc1), leading to rapid intracellular calcium mobilization from the endoplasmic reticulum (ER) and later cytochrome c release from mitochondria . This process is dependent on the concentration of PCI-34051 and can be blocked by PLC inhibitors . Furthermore, apoptosis can be blocked by calcium chelators and enhanced by calcium effectors, supporting this model .
Result of Action
The primary result of PCI-34051’s action is the induction of apoptosis in certain cell lines. Specifically, it induces caspase-dependent apoptosis in cell lines derived from T-cell lymphomas or leukemias .
Action Environment
It’s known that the apoptotic mechanism induced by pci-34051 involves rapid intracellular calcium mobilization, which could potentially be influenced by the cellular environment .
properties
IUPAC Name |
N-hydroxy-1-[(4-methoxyphenyl)methyl]indole-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-15-6-2-12(3-7-15)11-19-9-8-13-4-5-14(10-16(13)19)17(20)18-21/h2-10,21H,11H2,1H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRGHIGYPXNABY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647187 | |
Record name | N-Hydroxy-1-[(4-methoxyphenyl)methyl]-1H-indole-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide | |
CAS RN |
950762-95-5 | |
Record name | PCI-34051 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0950762955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Hydroxy-1-[(4-methoxyphenyl)methyl]-1H-indole-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PCI-34051 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PCI-34051 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUI52VXV61 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: PCI-34051 acts as a potent and selective inhibitor of histone deacetylase 8 (HDAC8). [, , , , , , ] It exhibits a Ki of 10 nM for HDAC8 and displays over 200-fold selectivity over other HDAC isoforms. [] This selectivity is attributed to its ability to bind to the unique "open" conformation of the HDAC8 binding site. [] By inhibiting HDAC8, PCI-34051 prevents the removal of acetyl groups from lysine residues on histone and non-histone proteins. [] This leads to increased acetylation of HDAC8 substrates, ultimately influencing gene expression and cellular processes such as cell growth, apoptosis, and differentiation. [, , , , ] For instance, PCI-34051 treatment increased the acetylation of SMC3, a known HDAC8 substrate, and resulted in cell cycle arrest and apoptosis in MCF7 breast cancer cells. []
ANone: The provided excerpts lack details on the material compatibility and stability of PCI-34051 under various conditions. Further research and specific studies are needed to fully understand its behavior in different environments and formulate stable drug delivery systems.
A: PCI-34051 itself does not possess catalytic properties. It functions as an inhibitor, specifically targeting the enzymatic activity of HDAC8. [, ] Its mechanism of action involves competitive binding to the HDAC8 active site, preventing the enzyme from removing acetyl groups from its substrates. This inhibition leads to downstream effects on gene expression and various cellular processes. [, , ] PCI-34051's primary application lies in its potential as a therapeutic agent for various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. [, , , , , , , , , , , , ]
A: While the provided research excerpts lack details on specific SAR studies, they highlight that PCI-34051 shares a common N-benzylindole core with Tubastatin A, a selective HDAC6/10 inhibitor. [] Researchers have explored hybridizing these structures to develop dihydroxamic acids with enhanced activity against multiple HDAC isoforms, including HDAC6, HDAC8, and HDAC10. [] These findings suggest that modifications to the core structure and substituents of PCI-34051 can significantly impact its activity, potency, and selectivity towards different HDAC isoforms. Further research in this area could lead to the development of more potent and selective HDAC inhibitors with improved therapeutic potential.
A: The research excerpts do not provide detailed information regarding the stability and formulation of PCI-34051. Early studies found that while potent and selective for HDAC8, it exhibited poor metabolic stability. [] This highlights the need for further research to understand its stability profile under various conditions, such as pH, temperature, and exposure to light. Developing appropriate formulation strategies, such as the use of excipients, nanoparticles, or other drug delivery systems, might be necessary to improve its stability, solubility, and bioavailability for therapeutic applications.
A: While the provided excerpts do not delve into the comprehensive PK/PD profile of PCI-34051, they mention its use in various in vivo models. [, , , , , , , , , , ] Notably, one study reported that PCI-34051 exhibited low brain uptake in both rodent and non-human primate models, suggesting limited penetration across the blood-brain barrier. [] This finding has implications for its potential use in treating CNS disorders.
ANone: Several research papers provide evidence for the in vitro and in vivo efficacy of PCI-34051 in various disease models.
- It reduced ear swelling in a mouse model of contact hypersensitivity, indicating anti-inflammatory effects. []
- It suppressed tumor growth in xenograft models of T-cell lymphoma and neuroblastoma. [, ]
- It reduced disease severity in mouse models of rhinoviral infection and rhinovirus-induced exacerbations of asthma. []
- It prevented the progression of peritoneal fibrosis in a mouse model. []
ANone: The provided research excerpts do not specifically address resistance mechanisms to PCI-34051. Further research is needed to investigate potential resistance mechanisms that may arise with prolonged or repeated exposure to this HDAC8 inhibitor. Understanding these mechanisms will be crucial for developing strategies to overcome resistance and improve its therapeutic efficacy.
ANone: The provided research excerpts primarily focus on the preclinical evaluation of PCI-34051 and its potential therapeutic applications. As a result, these excerpts do not contain information regarding its environmental impact, degradation pathways, analytical method validation, quality control measures, immunogenicity, interactions with drug transporters or metabolizing enzymes, biocompatibility, biodegradability, alternatives, recycling strategies, or waste management practices. Further research and comprehensive assessments are needed to address these aspects.
ANone: The research excerpts highlight the use of various tools and resources in studying PCI-34051, including:
- Chemical synthesis: Researchers have successfully synthesized PCI-34051 and its analogs. [, , ]
- Cell lines and animal models: Various cancer cell lines and animal models have been utilized to evaluate the efficacy and mechanisms of action of PCI-34051. [, , , , , , , , , , ]
- Molecular biology techniques: Researchers employ techniques like siRNA-mediated gene silencing, Western blotting, immunofluorescence, and quantitative PCR to study the effects of PCI-34051 on gene expression, protein levels, and cellular processes. [, , , , , , , ]
- Biochemical assays: Enzyme activity assays are crucial for assessing the inhibitory potency and selectivity of PCI-34051 against different HDAC isoforms. [, , , , , ]
- Imaging techniques: Positron emission tomography (PET) has been explored as a tool to study the biodistribution and pharmacokinetics of radiolabeled PCI-34051 analogs. []
A: PCI-34051 emerged as a promising HDAC8 inhibitor with significant therapeutic potential in the early 21st century. [, ] Its discovery marked a significant milestone in the development of isoform-selective HDAC inhibitors. Subsequent research has unveiled its potential applications in treating a wide range of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. [, , , , , , , , , , , , ] The development of PCI-34051 showcases the potential of targeting specific HDAC isoforms to achieve greater therapeutic efficacy while minimizing potential side effects associated with pan-HDAC inhibitors.
ANone: The research surrounding PCI-34051 demonstrates significant cross-disciplinary collaboration, integrating:
- Medicinal Chemistry: Design and synthesis of PCI-34051 and its analogs to optimize potency, selectivity, and pharmacological properties. [, , ]
- Biochemistry: Investigating the mechanism of action of PCI-34051, including its interaction with HDAC8 and its impact on downstream signaling pathways. [, , , , , , , ]
- Molecular Biology: Exploring the effects of PCI-34051 on gene expression, protein acetylation, and cellular processes. [, , , , , , , ]
- Cell Biology: Studying the impact of PCI-34051 on cell growth, differentiation, apoptosis, and other cellular functions in various cell lines. [, , , , ]
- Immunology: Investigating the effects of PCI-34051 on immune cell function and its potential in treating inflammatory and autoimmune diseases. [, , , , ]
- Animal Pharmacology: Evaluating the efficacy and safety of PCI-34051 in preclinical animal models of various diseases. [, , , , , , , , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.